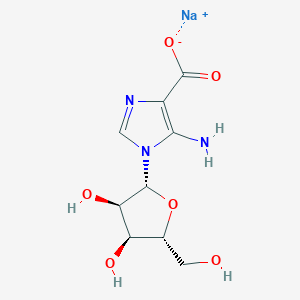
5-Amino-1-b-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt is a compound that plays a significant role in various biochemical processes. It is a derivative of imidazole and ribofuranose, and it is known for its involvement in purine biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt typically involves the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar predominantly as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring. The nitrile nearest the sugar is then converted to an iminoester, and the benzoyl groups are cleaved in the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as described above, with optimizations for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are significant, particularly in the formation of the imidazole ring during synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as alkoxides and methyl orthoformate. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which are crucial intermediates in purine biosynthesis and other biochemical pathways .
Scientific Research Applications
5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.
Biology: The compound is studied for its role in cellular metabolism and energy regulation.
Medicine: It has potential therapeutic applications in treating metabolic disorders, inflammation, and certain types of cancer
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt involves its role as an intermediate in purine biosynthesis. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate (AICAR): A closely related compound that also activates AMPK and has similar biological effects.
Uniqueness
5-Amino-1-(beta-d-ribofuranosyl)imidazole-4-carboxylic acid sodium salt is unique due to its specific structure and its role in purine biosynthesis. Its ability to activate AMPK and influence various metabolic pathways makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C9H12N3NaO6 |
|---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
sodium;5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O6.Na/c10-7-4(9(16)17)11-2-12(7)8-6(15)5(14)3(1-13)18-8;/h2-3,5-6,8,13-15H,1,10H2,(H,16,17);/q;+1/p-1/t3-,5-,6-,8-;/m1./s1 |
InChI Key |
QVUXEGXVOLJLTN-URXMEGBKSA-M |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)




![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)








